3-(4-Hydroxyphenyl)propanal

Übersicht

Beschreibung

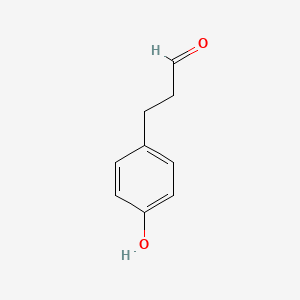

3-(4-Hydroxyphenyl)propanal, also known as 4-hydroxybenzenepropanal, is an organic compound with the molecular formula C9H10O2. It is a member of the phenylpropanoids, a class of organic compounds that are biosynthesized by plants. This compound is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a propanal group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(4-Hydroxyphenyl)propanal can be synthesized through various methods. One common method involves the reduction of 4-hydroxycinnamaldehyde using hydrogen in the presence of a palladium catalyst. Another method includes the aldol condensation of 4-hydroxybenzaldehyde with acetaldehyde, followed by hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-hydroxycinnamaldehyde. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 4-hydroxybenzenepropanoic acid.

Reduction: The compound can be reduced to 3-(4-hydroxyphenyl)propanol using reducing agents such as sodium borohydride.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxy group on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Conditions often involve the use of halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: 4-Hydroxybenzenepropanoic acid.

Reduction: 3-(4-Hydroxyphenyl)propanol.

Substitution: Various substituted phenylpropanals depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

3-(4-Hydroxyphenyl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential antioxidant properties and its role in plant metabolism.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxyphenyl)propanal involves its interaction with various molecular targets and pathways. The hydroxy group on the phenyl ring allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence enzyme activity, signal transduction pathways, and gene expression. The aldehyde group can also form Schiff bases with amino groups in proteins, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxybenzaldehyde: Similar structure but lacks the propanal group.

4-Hydroxycinnamaldehyde: Contains a double bond in the propanal chain.

3-(4-Hydroxyphenyl)propanol: The aldehyde group is reduced to an alcohol.

Uniqueness: 3-(4-Hydroxyphenyl)propanal is unique due to its combination of a hydroxy group on the phenyl ring and an aldehyde group on the propanal chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications.

Biologische Aktivität

3-(4-Hydroxyphenyl)propanal, also known as hydroxycinnamaldehyde, is a naturally occurring organic compound with significant biological activities. This compound is primarily derived from various plants, such as Smallanthus fruticosus (yerba mate) and Taxus baccata (yew), and has garnered interest due to its potential therapeutic effects. This article explores the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 150.17 g/mol. The structure features a propanal group attached to a phenyl ring that contains a hydroxyl group at the para position. This unique configuration allows for diverse interactions within biological systems.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress that can lead to various diseases, including cancer and cardiovascular disorders. A study highlighted its ability to scavenge free radicals effectively, demonstrating its potential as a natural antioxidant agent in food and pharmaceutical applications.

2. Anti-inflammatory Effects

In vitro studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. Such effects could be beneficial in managing conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of certain bacteria and fungi, suggesting its potential use in developing natural preservatives or therapeutic agents against infections .

The biological activity of this compound is attributed to its ability to interact with various biological molecules:

- Interaction with Enzymes : It interacts with aldehyde dehydrogenase, an enzyme involved in metabolizing aldehydes, which may influence metabolic pathways and protein functions through the formation of Schiff bases.

- Cell Signaling Modulation : Its ability to alter protein structures could impact cellular signaling pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated signaling.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Hydroxybenzaldehyde | Lacks the propanal chain | Simple aromatic aldehyde |

| 4-Hydroxycinnamaldehyde | Contains a double bond in the propanal chain | More reactive due to conjugation |

| 3-(4-Hydroxyphenyl)propanol | Reduced form of this compound | Hydroxyl group replaces the aldehyde group |

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to oxidative agents, indicating its potential as a protective agent against oxidative damage .

- Anti-inflammatory Research : Another study assessed its effects on inflammatory markers in animal models, showing a reduction in edema and cytokine levels following treatment with this compound .

- Antimicrobial Efficacy : Research evaluating its antimicrobial properties found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential utility in clinical settings .

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEQXZCFSBLNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474676 | |

| Record name | 3-(4-hydroxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20238-83-9 | |

| Record name | 3-(4-hydroxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.